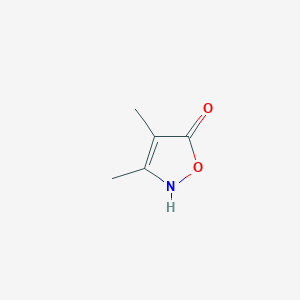

3,4-Dimethylisoxazol-5-ol

Description

Significance of Isoxazole (B147169) Core Structures in Modern Organic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in modern organic and medicinal chemistry. researchgate.nettaylorandfrancis.comnih.govresearchgate.net Its prevalence is underscored by its presence in numerous marketed drugs, ranking 33rd in frequency among all ring systems found in pharmaceuticals. mdpi.com This is due to the isoxazole core's metabolic stability and its ability to act as a versatile scaffold for a wide array of functionalizations. The arrangement of heteroatoms in the isoxazole ring allows for diverse and predictable reactivity, making it an attractive building block in the synthesis of complex molecules. taylorandfrancis.com Isoxazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, which has fueled extensive research into their synthesis and modification. researchgate.netmdpi.com

Overview of 3,4-Dimethylisoxazol-5-ol within the Context of Functionalized Isoxazole Derivatives

This compound is a specific derivative of the isoxazole family, characterized by methyl groups at the 3 and 4 positions and a hydroxyl group at the 5-position of the isoxazole ring. This particular substitution pattern imparts distinct chemical properties. The compound exists in tautomeric equilibrium with its keto form, 3,4-dimethylisoxazol-5(4H)-one. nih.gov This tautomerism can influence its reactivity in various chemical environments. As a functionalized isoxazole, this compound serves as a valuable intermediate in the synthesis of more complex molecules and materials. Its structure allows for further chemical modifications, enabling the exploration of structure-activity relationships in the development of new compounds with potential applications in various fields of chemical research. nih.gov

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 18655-21-5 |

| Molecular Formula | C5H7NO2 |

| Molecular Weight | 113.11 g/mol |

| IUPAC Name | 3,4-dimethyl-1,2-oxazol-5-ol |

This data is compiled from multiple sources. nih.gov

Research Trajectory and Evolution of Studies on this compound

The study of isoxazoles dates back decades, with initial research focusing on fundamental synthesis and reactivity. nanobioletters.com The development of new synthetic methodologies, such as 1,3-dipolar cycloadditions and condensation reactions, has significantly advanced the field, allowing for the creation of a vast library of isoxazole derivatives. researchgate.netnanobioletters.com

Research specifically on this compound and its derivatives has evolved from basic synthesis and characterization to more specialized applications. Early work likely focused on establishing reliable synthetic routes, often involving the cyclocondensation of β-dicarbonyl compounds with hydroxylamine (B1172632). researchgate.net More recent studies have explored its utility as a building block in the synthesis of compounds with potential biological activity. For instance, it has been used as a precursor in the synthesis of sulfonamide derivatives and other complex heterocyclic systems. researchgate.netchembk.com The investigation into its derivatives continues, with a focus on creating novel structures for various research applications, including the development of new materials and potential therapeutic agents. frontiersin.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

18655-21-5 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

3,4-dimethyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h6H,1-2H3 |

InChI Key |

WKQGJZHWFBLONX-UHFFFAOYSA-N |

SMILES |

CC1=C(NOC1=O)C |

Canonical SMILES |

CC1=C(NOC1=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3,4 Dimethylisoxazol 5 Ol

Classical and Contemporary Synthetic Approaches to 3,4-Dimethylisoxazol-5-ol

Cyclocondensation represents a fundamental and direct approach for assembling the isoxazole (B147169) ring system. This methodology typically involves the reaction of a 1,3-dicarbonyl compound, or a functional equivalent, with a hydroxylamine (B1172632) derivative. The regiochemical outcome is a critical consideration, especially when employing unsymmetrical dicarbonyl precursors.

The selection of the 1,3-dicarbonyl precursor is paramount in directing the regioselectivity of the cyclocondensation to afford the desired 3,4-disubstituted isoxazol-5-ol isomer. The reaction of an unsymmetrical β-diketone with hydroxylamine can theoretically yield two regioisomeric isoxazoles. To achieve regiochemical control, the inherent reactivity differences between the two carbonyl groups are exploited.

A common precursor for this synthesis is an appropriately substituted β-diketone, such as 2,3-pentanedione. Another effective precursor is 3-hydroxy-2,4-pentanedione, which reacts with hydroxylamine hydrochloride to yield the target compound with high regiochemical fidelity. The design of the precursor is the primary strategy for ensuring the formation of the 3,4-dimethyl isomer over other potential isomers.

| Precursor | Reagent | Key Advantage |

| 2,3-Pentanedione | Hydroxylamine | Direct route utilizing a β-diketone structure. |

| 3-Hydroxy-2,4-pentanedione | Hydroxylamine hydrochloride | High regiochemical fidelity in forming the desired isomer. |

To maximize the yield of this compound and ensure regioselectivity, careful optimization of reaction parameters is essential. Key parameters include temperature, pH, and solvent choice. For instance, the reaction of 3-hydroxy-2,4-pentanedione with hydroxylamine hydrochloride is effectively carried out in aqueous ethanol (B145695) at reflux temperatures. The pH must be carefully controlled, as the nucleophilicity of hydroxylamine and the reactivity of the carbonyl groups are pH-dependent. Generally, mildly acidic to neutral conditions are favored to facilitate the initial condensation and subsequent cyclization.

| Parameter | Condition | Rationale |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for cyclization and dehydration. |

| Solvent | Aqueous Ethanol | Solubilizes both the dicarbonyl precursor and hydroxylamine salt. |

| pH | Mildly Acidic/Neutral | Optimizes the nucleophilic attack of hydroxylamine while avoiding acid-catalyzed side reactions. |

The mechanism for the formation of the isoxazole ring via cyclocondensation begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl groups of the β-dicarbonyl compound. This forms a carbinolamine intermediate. Subsequent dehydration leads to the formation of an oxime. The hydroxyl group of the oxime then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic hemiaminal intermediate. The final step is a dehydration reaction that results in the formation of the aromatic isoxazole ring. The regioselectivity is determined in the initial step; the hydroxylamine will preferentially attack the more electrophilic carbonyl carbon.

The primary byproduct in the cyclocondensation synthesis of this compound is the undesired regioisomer. The formation of this byproduct arises from the non-selective attack of hydroxylamine on the two different carbonyl groups of an unsymmetrical precursor. Suppression of this byproduct is achieved primarily through two strategies:

Precursor Design: Utilizing a precursor where one carbonyl group is significantly more reactive than the other.

Reaction Control: Fine-tuning the pH and temperature to favor the kinetic product, which is often the desired isomer.

Purification techniques such as recrystallization or column chromatography are typically employed to remove any isomeric impurities from the final product.

An alternative and often high-yielding synthetic route to this compound involves a two-step process starting from 5-amino-3,4-dimethylisoxazole (B17700). This method circumvents the regioselectivity issues associated with cyclocondensation.

The process commences with the diazotization of 5-amino-3,4-dimethylisoxazole. This is typically accomplished by reacting the amine with sodium nitrite (B80452) in the presence of a strong mineral acid, such as concentrated hydrochloric acid, at low temperatures (0–5°C). This reaction generates an unstable diazonium salt intermediate.

The second step is the hydrolysis of this diazonium salt. The reaction mixture is warmed, causing the diazonium group to be replaced by a hydroxyl group, releasing nitrogen gas and yielding the target this compound. This hydrolysis step is generally efficient, with reported yields in the range of 75–80%. A potential minor byproduct is 3,4-dimethylisoxazole, which can form through the decomposition of the diazonium intermediate, though it is typically found in trace amounts (less than 2%).

| Step | Reagents | Temperature | Key Transformation | Yield |

| 1. Diazotization | 5-amino-3,4-dimethylisoxazole, Sodium Nitrite, HCl | 0–5°C | Amine to Diazonium Salt | - |

| 2. Hydrolysis | Diazonium Salt Intermediate, Water | Warming | Diazonium Salt to Hydroxyl | 75–80% |

Emerging and Novel Synthetic Strategies for this compound

While the diazotization-hydrolysis route provides a potential pathway, modern synthetic chemistry is continually exploring more efficient, safer, and environmentally benign alternatives. For the synthesis of isoxazole derivatives in general, several innovative strategies have emerged, which could be adapted for the production of this compound.

One-Pot Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, purification stages, and waste generation. ufms.brnih.gov For the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, one-pot reactions of β-ketoesters, aldehydes, and hydroxylamine have been widely reported. ufms.brnih.govmdpi.comresearchgate.netresearchgate.netniscpr.res.inoiccpress.comoiccpress.compreprints.org By selecting an appropriate β-ketoester, this approach could be tailored for the synthesis of this compound.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can significantly accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions. preprints.orgresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various isoxazole derivatives and represents a promising avenue for the efficient production of this compound. preprints.orgresearchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. researchgate.netnih.gov The synthesis of trisubstituted isoxazoles has been demonstrated using flow chemistry, suggesting its applicability to the production of this compound, particularly on an industrial scale. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. For the synthesis of this compound, several green approaches can be considered to minimize the environmental impact.

The use of water as a solvent in the synthesis of isoxazol-5(4H)-ones is a significant green advantage, as it is non-toxic, non-flammable, and readily available. niscpr.res.insemnan.ac.ir Several studies have reported high yields for the synthesis of isoxazole derivatives in aqueous media. niscpr.res.insemnan.ac.ir

The development of reusable and environmentally benign catalysts is another key aspect of green chemistry. nih.govmdpi.comresearchgate.netresearchgate.net For the synthesis of isoxazol-5(4H)-ones, various green catalysts have been explored, including modified β-cyclodextrin and amine-functionalized cellulose. nih.govmdpi.comresearchgate.netresearchgate.net These catalysts can often be easily recovered and reused, reducing waste and cost.

Furthermore, energy-efficient synthetic methods, such as microwave-assisted or ultrasound-assisted synthesis, align with green chemistry principles by reducing energy consumption and reaction times. preprints.orgresearchgate.netnih.govnanobioletters.com Natural sunlight has also been explored as a green energy source for the synthesis of isoxazolones. semnan.ac.ir

| Green Chemistry Principle | Application in Isoxazole-5-ol Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Employing water as a reaction medium. niscpr.res.insemnan.ac.ir | Reduced toxicity, improved safety, lower cost. |

| Catalysis | Utilizing recyclable and biodegradable catalysts like modified β-cyclodextrin or amine-functionalized cellulose. nih.govmdpi.comresearchgate.netresearchgate.net | Increased reaction efficiency, reduced waste, catalyst reusability. |

| Energy Efficiency | Application of ultrasound or microwave irradiation. preprints.orgresearchgate.netnih.govnanobioletters.com | Shorter reaction times, lower energy consumption. |

| Atom Economy | One-pot multicomponent reactions. ufms.brnih.gov | Reduced number of steps, less waste generation. |

Industrial-Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and sustainability.

Advanced Solvent Recovery Techniques for Enhanced Sustainability

In the pharmaceutical industry, solvents constitute a significant portion of the waste generated during manufacturing processes. alaquainc.comseppure.comtheclimatedrive.orgresearchgate.net The implementation of robust solvent recovery and recycling programs is crucial for reducing the environmental footprint and operational costs. seppure.comtheclimatedrive.orgdrugdiscoveryonline.com For the synthesis of this compound, the choice of solvents will be dictated by the specific synthetic route employed.

Advanced solvent recovery techniques that could be implemented include:

Distillation: Fractional distillation is a widely used method for separating and purifying solvents based on differences in their boiling points.

Pervaporation: This membrane-based technology can be used to separate solvents from aqueous streams, which is particularly relevant for processes employing green solvents like water.

Adsorption: Using materials like activated carbon to capture solvent vapors from air streams, which can then be recovered.

| Recovery Technique | Principle of Operation | Applicability in Isoxazole Synthesis |

|---|---|---|

| Fractional Distillation | Separation based on boiling point differences. | Recovery of organic solvents used in synthesis and purification. |

| Pervaporation | Selective permeation of solvents through a membrane. | Separation of organic solvents from aqueous reaction mixtures. |

| Adsorption | Capture of solvent vapors on a solid adsorbent. | Recovery of volatile solvents from process off-gases. |

Strategic Waste Stream Management and Environmental Minimization in Production

Traditional synthetic routes for heterocyclic compounds like isoxazoles have often been associated with environmental drawbacks. These can include the use of hazardous organic solvents, toxic catalysts, and the generation of significant waste streams, which can be costly to treat and dispose of. nih.gov Modern synthetic methodologies, however, offer a range of strategies to mitigate these issues, ensuring that the production of isoxazole derivatives can be both economically viable and environmentally responsible. niist.res.in

A primary focus of strategic waste management in chemical synthesis is the reduction or elimination of hazardous substances at their source. mdpi.com This involves a holistic assessment of the entire production process, from the selection of raw materials to the final purification of the product. Key areas for environmental minimization in the synthesis of compounds like this compound include solvent selection, catalyst choice, and the adoption of energy-efficient reaction conditions. mdpi.com

Solvent Management and Replacement

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic, contributing to air pollution and posing risks to human health. Green chemistry principles advocate for the use of safer, more environmentally benign solvents. bohrium.com In the context of isoxazole synthesis, a significant shift towards aqueous media and other green solvents has been observed. nih.gov

Interactive Table: Comparison of Solvents in Isoxazole Synthesis

| Solvent | Environmental/Safety Concerns | Greener Alternatives | Benefits of Alternatives |

| Chloroform | Suspected carcinogen, volatile organic compound (VOC) | Water | Non-toxic, non-flammable, readily available |

| Benzene | Known carcinogen, flammable, VOC | Ethanol | Biodegradable, lower toxicity |

| Methanol | Toxic, flammable | Glycerol | Non-toxic, biodegradable, high boiling point |

| Dichloromethane | Potential carcinogen, VOC | Solvent-free | Eliminates solvent waste, can lead to shorter reaction times and higher yields |

Catalyst Optimization and Recovery

Many synthetic routes for isoxazoles rely on catalysts to achieve high yields and selectivity. nih.gov Traditional methods often employ homogeneous catalysts, which can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss in the waste stream. The development of heterogeneous and recyclable catalysts represents a significant step forward in waste reduction. bohrium.com These catalysts can be easily filtered off after the reaction and reused multiple times, reducing both cost and environmental impact.

Recent research has also explored the use of agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), for the synthesis of isoxazole derivatives. nih.gov This approach not only provides an efficient catalytic system but also valorizes agricultural waste, contributing to a circular economy.

Interactive Table: Green Catalysts in Isoxazole Synthesis

| Catalyst Type | Example(s) | Key Advantages |

| Heterogeneous Catalysts | Nano-MMT-Sn, Fe3O4@MAP-SO3H | Easy separation and recovery, reusability, reduced metal leaching into products. nih.govmdpi.com |

| Agro-Waste Based Catalysts | Water Extract of Orange Fruit Peel Ash (WEOFPA) | Utilizes waste biomass, inexpensive, environmentally benign. nih.gov |

| Biocatalysts | Thiamine hydrochloride | Operates under mild conditions, high selectivity, biodegradable. mdpi.com |

| Organocatalysts | Pyruvic acid | Metal-free, biodegradable, avoids heavy metal contamination. mdpi.com |

Energy Efficiency and Alternative Reaction Conditions

Interactive Table: Comparison of Reaction Conditions

| Parameter | Conventional Heating | Microwave Irradiation | Ultrasound-Assisted Synthesis |

| Reaction Time | Often several hours | Typically a few minutes | Can significantly reduce reaction times compared to conventional methods. mdpi.com |

| Energy Usage | High energy consumption due to prolonged heating | Lower energy consumption due to shorter reaction times | Energy-efficient due to localized high-energy effects. mdpi.com |

| Product Yield | Variable, can be lower due to side reactions | Often higher yields and cleaner product profiles | Generally leads to improved yields. mdpi.com |

| Waste Profile | Can generate more byproducts and degradation products | Reduced byproduct formation | Minimizes waste by enhancing reaction efficiency. mdpi.com |

By strategically implementing these green chemistry principles, the production of this compound can be designed to be more sustainable. The focus on minimizing waste at the source, through careful selection of solvents and catalysts and the use of energy-efficient technologies, aligns with the broader industry trend towards environmentally responsible manufacturing.

Chemical Reactivity and Transformation Pathways of 3,4 Dimethylisoxazol 5 Ol

Fundamental Reaction Types of 3,4-Dimethylisoxazol-5-ol

The isoxazole (B147169) ring, while aromatic, is characterized by a weak N-O bond, making it susceptible to cleavage under certain conditions like hydrogenolysis, thermolysis, or photolysis. thieme-connect.de Nevertheless, the ring system participates in several fundamental reactions. thieme-connect.de

In general, isoxazole rings undergo electrophilic aromatic substitution, with the reaction typically occurring at the C4 position. thieme-connect.de The electron-donating nature of the heteroatoms in the ring activates it towards electrophilic attack. youtube.com For this compound, the C4 position is already substituted with a methyl group, which would direct incoming electrophiles to other available positions, though such reactions are less common and may require specific catalytic conditions. The reactivity of the ring is often influenced by the tautomeric equilibrium between the hydroxyl and keto forms. rsc.org

Nucleophilic substitution reactions can occur at various reactive centers of the molecule. The isoxazole ring itself can undergo nucleophilic aromatic substitution, typically at the C3 and C5 positions, especially if a good leaving group is present. thieme-connect.de The hydroxyl group at C5 can also act as a site for nucleophilic reactions. Furthermore, the nitrogen atoms within the piperazine (B1678402) ring of related complex isoxazole derivatives are known to participate in nucleophilic substitution reactions with electrophiles. evitachem.com

This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide are often employed for such transformations. The photocatalytic degradation of the related compound Sulfisoxazole (B1682709) has been shown to yield this compound as an oxidative intermediate product, arising from the cleavage of the S-N bond and subsequent oxidation of the precursor, 3,4-dimethylisoxazol-5-amine. researchgate.net

Reduction reactions of this compound can lead to the formation of various hydroxylated products. The specific outcome depends on the reducing agent used and the reaction conditions. For instance, the keto group in the tautomeric form, 3,4-dimethylisoxazol-5(4H)-one, can be converted to a hydroxyl group via reduction. Common reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are typically used for these types of transformations. evitachem.com

Advanced Functionalization Strategies of this compound

The functional groups on this compound allow for advanced modification strategies to synthesize derivatives with specific properties.

Sulfonylation is a key reaction for producing compounds with significant biological activity. The hydroxyl group at the C5 position of this compound can undergo sulfonylation. For example, reaction with p-acetaminobenzene sulfonyl chloride in a solvent like dimethylformamide (DMF) can yield sulfisoxazole-like derivatives.

However, the most established industrial synthesis of the prominent antibacterial agent Sulfisoxazole (4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide) utilizes 5-amino-3,4-dimethylisoxazole (B17700) as the key precursor, not the 5-ol derivative. google.comnihs.go.jpcymitquimica.com In this process, the crude or purified 5-amino-3,4-dimethylisoxazole is dissolved in a suitable solvent and reacted with p-acetaminobenzene sulfonyl chloride. google.com This reaction is a nucleophilic substitution where the amino group of the isoxazole attacks the sulfonyl chloride. researchgate.net

The table below summarizes key findings from research on the synthesis of Sulfisoxazole and related derivatives.

| Precursor | Reagent | Product | Reaction Type | Reference |

| 5-Amino-3,4-dimethylisoxazole | p-Acetaminobenzene sulfonyl chloride | Sulfisoxazole | Nucleophilic Substitution | google.com |

| This compound | p-Acetaminobenzene sulfonyl chloride | Sulfisoxazole derivative | Sulfonylation | |

| 2-Cyano-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide | Various electrophiles | Thiazole derivatives of Sulfisoxazole | Cyclization/Condensation | tandfonline.com |

Glycosylation Reactions for the Introduction of Carbohydrate Moieties

The hydroxyl group at the 5-position of this compound is a key functional handle for introducing carbohydrate moieties through glycosylation reactions. This process is significant for altering the physicochemical properties of the parent molecule, such as solubility and bioavailability, which is a common strategy in the design of prodrugs.

One established method for the glycosylation of this compound involves the use of protected glucose bromides in the presence of a silver(I) oxide (Ag₂O) promoter. In this reaction, the silver oxide activates the anomeric bromide of the glucose donor, facilitating the nucleophilic attack by the hydroxyl group of the isoxazole. This results in the formation of a glycosidic bond, linking the carbohydrate to the isoxazole ring. The use of protecting groups on the carbohydrate is essential to prevent unwanted side reactions at the sugar's hydroxyl groups.

The general scheme for this transformation can be represented as follows:

This compound + Protected Glucose Bromide --(Ag₂O)--> 3,4-Dimethylisoxazol-5-yl Glycoside + AgBr + H₂O

The efficiency and stereoselectivity of the glycosylation can be influenced by several factors, including the nature of the protecting groups on the sugar, the solvent, and the reaction temperature. The resulting glycosides can then be deprotected to yield the final carbohydrate-conjugated isoxazole derivatives. These compounds are of interest in medicinal chemistry for their potential biological activities.

Detailed Mechanistic Elucidation of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. This section delves into the kinetic studies and the identification of reactive intermediates in its transformation processes.

Kinetic studies on the formation of isoxazole derivatives, including those structurally related to this compound, provide insight into the factors governing reaction rates. For instance, in multicomponent reactions to synthesize isoxazol-5(4H)-ones, the reaction rate and yield can be significantly influenced by the catalyst, solvent, and temperature. researchgate.netresearchgate.net

In a study on the photocatalytic degradation of sulfisoxazole, a related compound, the disappearance of the molecule followed pseudo-first-order kinetics according to the Langmuir-Hinshelwood model. researchgate.net This study highlighted the importance of factors like catalyst concentration and pH on the degradation rate. researchgate.net Although this is a degradation pathway, the kinetic principles are relevant to understanding the reactivity of the isoxazole ring system.

Intermolecular competition experiments in the electrochemical synthesis of isoxazoles have shown that the reaction efficiency is higher when using benzaldehydes with electron-deficient substituents. rsc.org This suggests that the electronic properties of the reactants play a critical role in determining the reaction kinetics.

The table below summarizes key factors influencing the reaction rates of isoxazole derivatives, which are applicable to transformations involving this compound.

| Factor | Observation | Reference |

| Catalyst | The choice of catalyst, such as an acidic ionic liquid or an amine-functionalized cellulose, can significantly affect the yield and reaction time in the synthesis of isoxazol-5(4H)-ones. | scielo.brmdpi.com |

| Solvent | Protic solvents are often used in the synthesis of isoxazolones, and the choice of solvent can influence the reaction mechanism and product yield. | scielo.br |

| Temperature | Reaction temperature is a critical parameter. For example, in the synthesis of isoxazol-5(4H)-ones, optimization of temperature is crucial for achieving high yields. | researchgate.net |

| Substituent Effects | Electron-withdrawing or electron-donating groups on the reactants can influence the reaction rate and efficiency. | rsc.org |

| pH | The pH of the reaction medium can affect the rate of reactions, as seen in the photocatalytic degradation of related sulfonamides. | researchgate.net |

The transformation of this compound can proceed through various reactive intermediates. For example, in the synthesis of isoxazoles via electrochemical annulation, detailed mechanistic studies including isotopic labeling, cyclic voltammetry, and intermediate characterization have provided evidence for a radical pathway. rsc.org

In the context of the photocatalytic degradation of sulfamethoxazole (B1682508), a related sulfonamide drug, this compound itself has been identified as an oxidative intermediate. researchgate.net The initial degradation step involves the cleavage of the S-N bond, leading to the formation of 3,4-dimethylisoxazol-5-amine, which is then further oxidized to this compound. researchgate.net

The formation of isoxazol-5(4H)-ones from the reaction of a β-oxoester with hydroxylamine (B1172632) hydrochloride is proposed to proceed through an oxime intermediate. scielo.br This intermediate then undergoes cyclization to form the isoxazole ring. scielo.brmdpi.com Enolization of the resulting isoxazol-5(4H)-one can generate a reactive enol intermediate, which can then participate in further reactions like Knoevenagel condensation. mdpi.com

A plausible reaction mechanism for the formation of isoxazol-5(4H)-ones involves the following steps:

Oxime Formation: The β-ketoester reacts with hydroxylamine to form an oxime intermediate. scielo.br

Cyclization: The oxime intermediate undergoes intramolecular cyclization to form the isoxazol-5(4H)-one ring. scielo.brmdpi.com

Enolization: The isoxazol-5(4H)-one can tautomerize to its enol form, which is a reactive intermediate for subsequent condensation reactions. mdpi.com

These mechanistic insights are fundamental for controlling the outcome of chemical transformations involving this compound and for designing synthetic routes to new and complex molecules.

Spectroscopic and Structural Characterization of 3,4 Dimethylisoxazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is fundamental in confirming the covalent structure of 3,4-Dimethylisoxazol-5-ol and understanding its tautomeric nature in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups attached to the isoxazole (B147169) ring. Based on data from closely related derivatives, these signals typically appear as sharp singlets. For instance, in an imino-phenol derivative, the methyl protons at the C3 and C4 positions were observed at chemical shifts of approximately 2.05 and 2.25 ppm, respectively. researchgate.net The presence of the enol tautomer would be confirmed by a broad, exchangeable signal for the hydroxyl (-OH) proton, its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides key information about the carbon framework. It would feature signals for the two methyl carbons, typically in the range of 10-15 ppm. More significantly, the spectrum would show signals for the three carbons of the isoxazole ring. The presence of the keto tautomer, 3,4-dimethylisoxazol-5(4H)-one, is indicated by a characteristic signal for the carbonyl carbon (C=O) at the C5 position, expected in the downfield region of 166-172 ppm. rsc.org The C3 and C4 carbons are anticipated to resonate at approximately 153-155 ppm and 131-134 ppm, respectively. rsc.org Public databases confirm ¹³C NMR spectral data for the tautomer 3,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one. nih.gov

| Nucleus | Predicted Chemical Shift (δ) ppm | Notes |

| ¹H (C3-CH₃) | ~2.0-2.2 | Singlet |

| ¹H (C4-CH₃) | ~2.2-2.5 | Singlet |

| ¹H (5-OH) | Variable | Broad, exchangeable signal (enol form) |

| ¹³C (C3-C H₃) | ~10-12 | |

| ¹³C (C4-C H₃) | ~11-13 | |

| ¹³C (C4) | ~131-134 | Quaternary carbon |

| ¹³C (C3) | ~153-155 | Quaternary carbon |

| ¹³C (C5) | ~166-172 | Carbonyl carbon (keto form) |

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and its tautomers. Data extrapolated from related structures. researchgate.netrsc.org

X-ray Crystallography for Solid-State Molecular Architecture Determination

While the synthesis and structure of this compound have been confirmed, detailed single-crystal X-ray diffraction data for the parent compound is not widely available in published literature. However, analysis of closely related derivatives provides significant insight into the solid-state architecture of the 3,4-dimethylisoxazole core.

A study on 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, which contains the core heterocyclic ring, revealed critical structural parameters. researchgate.net The isoxazole ring is essentially planar, with the methyl groups showing only minor deviation from this plane. researchgate.net This planarity is a key feature of the isoxazole system. The crystallographic data for this derivative confirms the bond lengths and angles characteristic of the ring, providing a reliable model for the parent compound's solid-state structure. researchgate.net

| Parameter | Value for 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3475 (14) |

| b (Å) | 8.615 (2) |

| c (Å) | 12.321 (3) |

| β (°) | 103.696 (5) |

| Volume (ų) | 550.9 (3) |

| Z | 2 |

Table 2. Crystallographic data for a representative derivative containing the 3,4-dimethylisoxazole moiety. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of a molecule, which aids in its structural confirmation. For this compound (C₅H₇NO₂), the exact molecular weight is 113.11 g/mol .

In electron ionization mass spectrometry (EI-MS), the compound is expected to show a distinct molecular ion peak (M⁺·). Data available in public repositories for its tautomer, 3,4-dimethylisoxazol-5(4H)-one, confirms the molecular ion at a mass-to-charge ratio (m/z) of 113. nih.govnih.gov

The fragmentation of isoxazole rings is a well-studied process that typically involves cleavage of the weak N-O bond. A plausible fragmentation pathway for this compound would begin with the loss of carbon monoxide (CO) from the keto tautomer, followed by further fragmentation. The primary fragment ions observed can help to piece together the molecular structure.

Expected Fragmentation Pattern:

M⁺· at m/z 113: The molecular ion.

Loss of CO (m/z 85): Cleavage of the isoxazolone ring can lead to the expulsion of a neutral CO molecule.

Formation of acylium ions: Cleavage adjacent to the carbonyl group is common and can lead to stable acylium ions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. americanpharmaceuticalreview.com The spectra for this compound are expected to display features of both the enol and keto tautomers.

Infrared (IR) Spectroscopy:

O-H Stretch: The enol form would exhibit a broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the hydroxyl group.

C=O Stretch: The predominant keto tautomer would show a strong, sharp absorption band around 1700-1750 cm⁻¹ for the carbonyl group in the five-membered ring. IR data for a derivative showed a C=O related band at 1594 cm⁻¹. researchgate.net

C=N and C=C Stretches: The isoxazole ring vibrations, including C=N and C=C stretching, are expected in the 1500-1650 cm⁻¹ region.

C-H Bends and Stretches: Vibrations corresponding to the methyl groups would appear in their typical regions (stretching ~2900-3000 cm⁻¹, bending ~1375-1450 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. rsc.org The C=C and C=N bonds of the isoxazole ring are expected to produce strong Raman signals. The symmetric vibrations of the methyl groups would also be clearly visible. This technique is particularly useful for studying the skeletal vibrations of the heterocyclic ring. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |

| O-H stretch | 3200 - 3400 | IR | Broad signal, indicates enol form |

| C-H stretch (methyl) | 2900 - 3000 | IR, Raman | |

| C=O stretch | 1700 - 1750 | IR | Strong, sharp signal, indicates keto form |

| C=N / C=C stretch | 1500 - 1650 | IR, Raman | Ring vibrations |

| C-H bend (methyl) | 1375 - 1450 | IR |

Table 3. Predicted characteristic vibrational frequencies for this compound.

Computational and Theoretical Investigations of 3,4 Dimethylisoxazol 5 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4-Dimethylisoxazol-5-ol. These calculations provide a molecular-level picture of electron distribution and orbital interactions, which govern the compound's reactivity.

Application of Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its capacity to accept electrons (electrophilicity). libretexts.orgcureffi.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. youtube.com

Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the energies of these frontier orbitals. nih.gov For isoxazole (B147169) derivatives, the HOMO and LUMO energies are crucial in predicting their antioxidant capacity through electron transfer mechanisms. nih.gov The distribution and energy of these orbitals determine how the molecule will interact with other chemical species. libretexts.org

Table 1: Calculated Frontier Molecular Orbital Energies of Isoxazole Derivatives

| Tautomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| C—H (a) | -6.8 | -1.2 | 5.6 |

| N—H (b) | -6.5 | -0.9 | 5.6 |

| O—H (c) | -6.3 | -1.1 | 5.2 |

Note: These are representative values for isoxazolone systems and can vary based on the specific computational method and basis set used. Data derived from studies on similar isoxazolone structures. nih.gov

Analysis of Electron Density Distributions

The distribution of electron density in this compound is a critical factor in determining its reactivity. The π-electron density distribution in the isoxazole ring shows that the 4-position generally has the highest electron density, making it the most likely site for electrophilic attack. core.ac.uk The presence of alkyl groups at the 3- and 5-positions further enhances the reactivity of the 4-position towards electrophiles. core.ac.uk

Computational methods can generate electron density maps that visualize regions of high and low electron density. For instance, in a related study, DFT calculations were used to analyze the spin-density distribution in intermediates of a photoinduced rearrangement, which was crucial for understanding the reaction mechanism. acs.org These analyses help in predicting the regioselectivity of reactions such as nitration and halogenation. core.ac.uk

Prediction of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms and identifying the transition states of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the high-energy transition states that must be overcome.

For example, computational studies on the photoisomerization of 3,5-dimethylisoxazole (B1293586) have used nonadiabatic ab initio molecular dynamics to explore the reaction pathway. rsc.org These simulations revealed that upon photoexcitation, the N–O bond breaks, leading to the formation of different products through various intermediates. rsc.org Similarly, computational methods have been employed to study the NaOH-induced cleavage of the isoxazolone ring, providing insights into the reaction mechanism. researchgate.net The use of DFT can help in understanding the energetics of different reaction pathways, such as the competition between different tautomers in a reaction. acs.org

Conformational Analysis and Tautomerism Studies of this compound

This compound can exist in different tautomeric forms, and its flexible structure allows for various conformations. Computational methods are invaluable for studying the relative stabilities of these tautomers and conformers.

Studies on isoxazolone derivatives have shown that the C—H tautomer is generally the most stable and energetically favored form. nih.gov The relative energy differences between tautomers can be influenced by substituents on the isoxazole ring and the polarity of the solvent. nih.gov For instance, in some isoxazole systems, the 3-one tautomer becomes more stable in solution, a prediction that can be explored using models like the Polarizable Continuum Model (PCM). mdpi.com

Conformational analysis, often performed using methods like molecular mechanics (MM) or DFT, helps in identifying the most stable three-dimensional structure of the molecule. bham.ac.ukresearchgate.net For example, a study on a 10-membered ring containing a ketone showed that the ring preferentially adopts a chair-chair-chair conformation. bham.ac.uk

Table 2: Relative Energy Differences of Isoxazolone Tautomers

| Tautomer System | Solvent | Relative Energy (kcal/mol) |

|---|---|---|

| N—H vs O—H (Derivative 6) | Ethanol (B145695) | 1.63 |

| N—H vs O—H (Derivative 6) | Water | 1.61 |

| N—H vs O—H (Edaravone) | Chloroform | 3.44 |

| N—H vs O—H (Edaravone) | Ethanol | 2.77 |

| N—H vs O—H (Edaravone) | Water | 2.64 |

Data sourced from a comparative study of pyrazolone (B3327878) and isoxazolone derivatives. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time, particularly in solution. ulakbim.gov.tr These simulations can reveal the influence of solvent molecules on the solute's conformation and reactivity, as well as the nature of intermolecular interactions. arxiv.org

MD simulations can be used to calculate properties like the diffusion coefficient and to understand how the molecule interacts with its environment through bonded and non-bonded interactions. ulakbim.gov.tr For example, simulations can show how hydrogen bonding between the hydroxyl group of this compound and water molecules can affect its tautomeric equilibrium. researchgate.net By combining atomistic and coarse-grained models in multiscale simulations, researchers can study larger systems over longer timescales, providing a more comprehensive understanding of the molecule's behavior in a complex environment. arxiv.org

Coordination Chemistry of 3,4 Dimethylisoxazol 5 Ol

Ligand Properties and Potential Coordination Modes of 3,4-Dimethylisoxazol-5-ol

This compound (also known by its tautomeric form, 3,4-dimethylisoxazol-5(4H)-one) is a heterocyclic compound with the molecular formula C₅H₇NO₂. Its structure contains multiple potential donor atoms, making it an interesting candidate for complexometric studies. The ligand exists in tautomeric equilibrium between the hydroxyl (-ol) form and the keto (-one) form.

The deprotonated form of the ligand, 3,4-dimethylisoxazol-5-olate, is capable of acting as a bidentate chelating agent. Coordination with a metal ion typically occurs through the ring nitrogen atom (N2) and the exocyclic oxygen atom at the C5 position. This N,O-coordination forms a stable five-membered chelate ring with the metal center, a favored conformation in coordination chemistry. The presence of methyl groups at the C3 and C4 positions can introduce steric effects that may influence the geometry and stability of the resulting metal complexes.

The potential coordination mode is summarized below:

| Feature | Description |

| Ligand Name | This compound |

| Tautomeric Form | 3,4-dimethylisoxazol-5(4H)-one |

| Donor Atoms | Ring Nitrogen (N), Carbonyl/Hydroxyl Oxygen (O) |

| Coordination Mode | Bidentate (N,O-chelation) |

| Chelate Ring Size | 5-membered |

Synthesis and Characterization of Metal Complexes involving this compound

The synthesis of metal complexes with isoxazolone-type ligands is generally achieved by reacting the ligand with a suitable metal salt in a polar solvent. A typical synthetic route would involve dissolving this compound and a metal salt, such as copper(II) acetate (B1210297) or nickel(II) chloride, in a solvent like ethanol (B145695) or methanol. The reaction mixture is often heated under reflux to facilitate the complex formation, followed by cooling to allow for the precipitation or crystallization of the product.

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Coordination of the 3,4-dimethylisoxazol-5-olate ligand to a metal ion is expected to cause shifts in the characteristic vibrational frequencies. The strong band corresponding to the C=O stretching vibration and the C=N stretching vibration in the free ligand would shift to lower frequencies upon complexation, indicating the involvement of these groups in bonding with the metal. New bands at lower frequencies can also appear, corresponding to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.gov

Elemental Analysis: This technique is used to determine the empirical formula of the complex, confirming the stoichiometry, specifically the metal-to-ligand ratio.

Thermogravimetric Analysis (TGA): TGA can be used to detect the presence of coordinated or lattice water molecules in the complex by identifying mass loss at specific temperature ranges. nih.gov

The following table outlines the expected spectroscopic changes upon complexation.

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |

| FT-IR (cm⁻¹) | ν(C=O) ~1700, ν(C=N) ~1600 | Shift to lower wavenumber | Confirmation of N,O-coordination |

| UV-Visible Spectroscopy | π → π* and n → π* transitions | Shift in λₘₐₓ, appearance of d-d transition bands | Information on electronic environment and geometry of the metal center |

Structural Analysis of Coordination Compounds (e.g., using X-ray Diffraction)

While comprehensive structural data for metal complexes of this compound are not widely available in the peer-reviewed literature, the expected geometry can be inferred from its nature as a bidentate N,O-donor ligand. For a divalent metal ion like Cu(II) forming a complex with a 1:2 metal-to-ligand ratio, a square planar or a distorted octahedral geometry is commonly observed. researchgate.net In a potential complex such as [Cu(C₅H₆NO₂)₂(H₂O)₂], the two 3,4-dimethylisoxazol-5-olate ligands would likely occupy the equatorial plane in a trans configuration, with two water molecules coordinating at the axial positions to complete a distorted octahedral geometry.

A hypothetical structure would contain the key parameters listed in the table below.

| Structural Parameter | Expected Feature |

| Metal Center | e.g., Copper(II) |

| Coordination Number | 4 or 6 |

| Geometry | Square Planar or Distorted Octahedral |

| Key Bond Distances | M-O (carboxylate), M-N (isoxazole ring) |

| Key Bond Angles | O-M-N (chelate bite angle), trans L-M-L angles |

Powder X-ray diffraction (XRD) can also be employed to analyze the crystallinity and phase purity of the synthesized complexes. ijcce.ac.irijcce.ac.ir

Investigation of Potential Catalytic Applications of this compound Metal Complexes

Transition metal complexes are of significant interest for their catalytic activity in a wide range of organic transformations. The versatility in their coordination geometry, oxidation states, and Lewis acidity makes them effective catalysts.

Specific catalytic applications for metal complexes derived from this compound have not been extensively reported. However, based on the known catalytic activities of other metal-isoxazole and metal-chelate systems, several potential areas of investigation can be proposed. Metal complexes containing N,O-donor ligands have been explored as catalysts in reactions such as:

Oxidation Reactions: The metal center can act as a redox-active site to catalyze the oxidation of substrates like alcohols or alkenes.

Cyclopropanation: Copper complexes, in particular, are known to catalyze the reaction of olefins with diazo compounds to form cyclopropanes. researchgate.net

Coupling Reactions: Palladium and nickel complexes are widely used in C-C and C-N bond-forming cross-coupling reactions. The isoxazolone ligand could serve as a supporting ligand to stabilize the catalytically active metal center.

Research in this area would involve synthesizing the metal complexes and screening their effectiveness in various catalytic cycles, optimizing reaction conditions such as solvent, temperature, and catalyst loading to maximize yield and selectivity.

Derivatives and Advanced Chemical Applications of 3,4 Dimethylisoxazol 5 Ol

Design and Synthesis of Novel 3,4-Dimethylisoxazol-5-ol Derivatives for Research Purposes

The chemical scaffold of this compound is a versatile starting point for the synthesis of a wide array of novel derivatives. Researchers modify its structure to explore and optimize its chemical and biological properties. A common strategy involves the conversion of the 5-hydroxyl group to a more reactive 5-amino group, typically through diazotization followed by hydrolysis of the precursor 5-amino-3,4-dimethylisoxazole (B17700). This amino derivative serves as a crucial intermediate for creating a variety of new compounds.

For instance, new sulfonamide-derived ligands and their corresponding transition metal complexes have been synthesized. researchgate.net These syntheses demonstrate the utility of the isoxazole (B147169) amine in forming more complex, polyfunctional molecules. Another approach involves reacting 5-amino-3,4-dimethylisoxazole with aldehydes, such as salicylaldehyde, to produce imine derivatives like 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol. researchgate.net This reaction highlights the ability to append aromatic systems to the isoxazole core.

Furthermore, the isoxazole moiety can be integrated into other heterocyclic systems. Studies have shown the synthesis of 2,3-dihydrothiazoles and 4-thiazolidinones that incorporate a sulfisoxazole (B1682709) component, which is structurally related to 3,4-dimethylisoxazole derivatives. researchgate.net These synthetic efforts aim to create hybrid molecules that may exhibit unique or enhanced biological activities by combining the pharmacophoric features of different heterocyclic rings.

Table 1: Examples of Synthesized this compound Derivatives

| Derivative Class | Starting Material | Key Reaction Type | Resulting Scaffold | Reference |

| Imines | 5-Amino-3,4-dimethylisoxazole | Condensation with aldehyde | Isoxazolyl-iminomethyl-phenol | researchgate.net |

| Sulfonamides | 5-Amino-3,4-dimethylisoxazole | Sulfonylation | N-(3,4-dimethylisoxazol-5-yl)sulfonamide | researchgate.net |

| Thiazolidinones | N-(3,4-dimethylisoxazol-5-yl) derivative | Cyclization | Isoxazolyl-sulfonyl-phenyl-thiazolidinone | researchgate.net |

| Metal Complexes | Sulfonamide-derived imine ligand | Coordination | Transition metal complexes (Co, Cu, Ni, Zn) | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Mechanistic Probing of Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the specific structural features of a molecule influence its biological activity. By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can identify key functional groups and structural motifs responsible for molecular interactions with biological targets.

While extensive SAR studies specifically on this compound are not broadly published, the principles are well-demonstrated by studies on the closely related 3,5-dimethylisoxazole (B1293586) isomer. For example, in the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a validated cancer target, a series of 3,5-dimethylisoxazole derivatives were synthesized. frontiersin.orgnih.gov The 3,5-dimethylisoxazole moiety acts as a mimic of acetylated lysine, enabling it to form a crucial hydrogen bond with an asparagine residue (Asn140) in the BRD4 binding pocket. frontiersin.org

In one such study, a library of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives was created to probe the SAR for BRD4 inhibition. frontiersin.org The findings revealed that modifications to different parts of the molecule had significant impacts on inhibitory potency.

Table 2: Illustrative SAR Data for BRD4 Inhibitors with a Dimethylisoxazole Core *

| Compound | R Group Modification | BRD4 IC₅₀ (µM) | Key Observation | Reference |

|---|---|---|---|---|

| Lead Compound | (Structure 7) | 0.544 | Modest starting activity. | frontiersin.org |

| DDT26 | Phthalazinone core | 0.237 | Potent inhibitory effect achieved with core modification. | frontiersin.org |

| JQ1 (Control) | Thienotriazolodiazepine | Potent | Standard potent BRD4 inhibitor. | frontiersin.org |

| Olaparib (Control) | Phthalazinone-carboxamide | Modest | PARP inhibitor with some structural similarities. | frontiersin.org |

*Data is for the related 3,5-dimethylisoxazole scaffold and serves to illustrate the principles of SAR studies. frontiersin.org

These studies underscore the importance of the isoxazole ring as a key anchoring point and demonstrate how systematic structural modifications can lead to the discovery of highly potent and selective inhibitors. frontiersin.org Similar SAR principles are applied to derivatives of this compound, as seen in the development of GPR55 receptor antagonists where an N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide derivative was used as a key structural component. csic.es

Utility of this compound as a Building Block in Complex Molecule Synthesis

The term "building block" in organic synthesis refers to a molecule with a defined structure that can be readily incorporated into the synthesis of a larger, more complex molecule. researchgate.netmdpi.com this compound and its immediate derivatives are valuable building blocks due to the reactivity of the isoxazole ring and its substituents, which allows for their integration into diverse molecular architectures.

A key application of this compound as a building block is its incorporation into novel, often larger, heterocyclic systems. This strategy aims to create hybrid molecules that combine the chemical and biological properties of the isoxazole with other pharmacologically relevant scaffolds.

The synthesis of fused or linked heterocyclic systems is a prominent area of research. researchgate.net For example, derivatives of 3,4-dimethylisoxazole have been used to synthesize complex structures containing thienopyrimidine, thiazole, and thiazolidinone rings. researchgate.netcsic.es In one approach, a sulfonamide derivative of 3,4-dimethylisoxazole was linked to a thienopyrimidine scaffold to develop GPR55 receptor antagonists. csic.es In another, the isoxazole was incorporated into molecules containing 2,3-dihydrothiazole (B1197258) and 4-thiazolidinone (B1220212) moieties, which are known for their own range of biological activities. researchgate.net Similarly, the related 3,5-dimethylisoxazole has been attached to the natural alkaloid cytisine (B100878) via a sulfonyl linker, demonstrating the feasibility of conjugating the isoxazole core to complex natural products to create novel bioactive compounds. nih.gov

Polyfunctional organic compounds, which contain multiple distinct functional groups, are central to modern drug discovery and materials science. The synthesis of such molecules often relies on the strategic use of versatile building blocks. This compound derivatives are well-suited for this purpose.

The synthesis of sulfonamide-derived Schiff base ligands from 5-amino-3,4-dimethylisoxazole is a prime example. researchgate.net The resulting molecules are highly functionalized, featuring the isoxazole ring, a sulfonamide linker, an imine bond, and a substituted phenyl ring, which can also act as a ligand to form metal complexes. researchgate.net This polyfunctionality makes them interesting for applications in coordination chemistry and as potential therapeutic agents.

Furthermore, modern synthetic methods like the Catellani reaction, which allows for the multifunctionalization of arenes, have utilized isoxazole derivatives. nih.gov Although demonstrated with the 3,5-isomer, 4-(chloromethyl)-3,5-dimethylisoxazole (B25358) was used as an electrophile to introduce the isoxazole unit into a complex, poly-substituted aromatic ring, highlighting a sophisticated strategy for constructing polyfunctional molecules. nih.gov

In Vitro Mechanistic Studies of Biological Relevance, Focused on Molecular Pathways and Interactions

Understanding the mechanism of action at a molecular level is crucial for the development of new therapeutic agents. In vitro studies allow researchers to investigate how a compound interacts with specific biological targets, such as enzymes or receptors, and the subsequent effects on cellular pathways.

Derivatives of dimethylisoxazole have been the subject of such mechanistic investigations, particularly in the context of cancer research. Studies on 3,5-dimethylisoxazole derivatives as BRD4 inhibitors provide a clear model for the types of mechanistic insights sought. frontiersin.orgnih.gov For example, compound 11h , a 3,5-dimethylisoxazole derivative, was shown to inhibit BRD4 with high potency (IC₅₀ = 27.0 nM). nih.gov Mechanistic follow-up studies demonstrated that this inhibition leads to the downregulation of the c-Myc oncogene, a critical downstream target of BRD4. nih.gov Furthermore, the compound was found to potently inhibit the proliferation of BRD4-sensitive cancer cell lines, such as HL-60 and MV4-11. nih.gov

Similarly, another study on a different BRD4 inhibitor, DDT26 , which also contains the 3,5-dimethylisoxazole core, revealed a dual-inhibitory mechanism. frontiersin.org Besides inhibiting BRD4, it also moderately inhibits PARP1, an enzyme involved in DNA repair. frontiersin.org Cellular studies showed that DDT26 treatment leads to an increase in γ-H2AX, a marker of DNA damage, and arrests the cell cycle in the G1 phase in MCF-7 breast cancer cells. frontiersin.org These findings were supported by molecular docking simulations, which visualized the specific amino acid interactions between the compound and the binding sites of both BRD4 and PARP1. frontiersin.org

Environmental Chemistry: Formation and Degradation Pathways of 3,4 Dimethylisoxazol 5 Ol

3,4-Dimethylisoxazol-5-ol as an Identified Intermediate in Environmental Degradation Processes

This compound is recognized as an oxidative intermediate product formed during the environmental breakdown of sulfisoxazole (B1682709), a common sulfonamide antibiotic. researchgate.net Its presence has been confirmed through advanced analytical techniques, such as mass spectrometry, during studies of advanced oxidation processes (AOPs) designed for water treatment. researchgate.net The formation of this compound signifies a key step in the transformation of the parent antibiotic, representing a shift from the original complex structure to smaller, more fragmented molecules. It is typically identified alongside its precursor, 3,4-dimethylisoxazol-5-amine, which is formed directly from the initial cleavage of the parent drug. researchgate.net

Photocatalytic Degradation Mechanisms Leading to and from this compound

The generation and subsequent degradation of this compound are predominantly driven by photocatalytic processes, often employed in wastewater treatment to eliminate persistent organic pollutants.

Reactive Oxygen Species (ROS) are the primary drivers of the photocatalytic degradation of sulfonamides like sulfisoxazole. researchgate.net In these processes, semiconductor photocatalysts (e.g., TiO2) absorb UV light, generating electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive species. The most significant of these are hydroxyl radicals (•OH) and photogenerated holes (h+). researchgate.net These powerful oxidizing agents initiate the degradation by attacking the electron-rich sites on the parent antibiotic molecule. researchgate.net The formation of •OH is a crucial step, as these radicals can non-selectively oxidize a wide range of organic compounds, leading to bond cleavages and the formation of intermediates, including the pathway to this compound. researchgate.net

A principal degradation pathway for sulfisoxazole, initiated by ROS, is the cleavage of the sulfonamide bond (S–N). researchgate.netmdpi.com This scission breaks the molecule into two main fragments: a sulfanilic acid moiety and 3,4-dimethylisoxazol-5-amine. researchgate.net The reaction is often facilitated by the attack of a photogenerated hole (h+). researchgate.net Following this cleavage, the resulting 3,4-dimethylisoxazol-5-amine is unstable and undergoes further oxidation. This subsequent oxidative step transforms the amine group (-NH2) into a hydroxyl group (-OH), yielding the intermediate this compound (m/z = 113). researchgate.net This two-step process—S-N bond cleavage followed by oxidation of the amine—is a well-documented route for the formation of this specific intermediate during photocatalysis. researchgate.net

Once formed, this compound is itself subject to further degradation. The isoxazole (B147169) ring, although relatively stable, can be attacked by ROS. Oxidative processes can target the C=C double bond within the isoxazole ring or the methyl groups attached to it. rsc.org Theoretical studies using density functional theory (DFT) on the related sulfamethoxazole (B1682508) molecule suggest that the isoxazole moiety is susceptible to nucleophilic attack by oxidants, which can initiate ring-opening. rsc.org This cleavage of the heterocyclic ring is a critical step toward complete mineralization, breaking the cyclic structure into smaller, linear organic compounds. benthamdirect.com The photolysis of the isoxazole ring itself can be initiated by UV irradiation, which weakens the N-O bond and leads to ring-opening rearrangements. wikipedia.org

Kinetic Modeling of Environmental Transformation Processes involving this compound

The L-H model is expressed as:

r = (k * K * C) / (1 + K * C)

where 'r' is the initial rate of degradation, 'C' is the concentration of the reactant, 'k' is the reaction rate constant, and 'K' is the adsorption coefficient of the reactant onto the catalyst. cder.dz At low pollutant concentrations, this model simplifies to a pseudo-first-order kinetic model. researchgate.net

Direct kinetic modeling of transient species like this compound requires advanced analytical techniques, such as transient absorption spectroscopy, to measure the rapid formation and decay of intermediates. mdpi.comrsc.org While specific kinetic parameters for this compound are not widely reported, the rate of its appearance and disappearance is intrinsically linked to the kinetic parameters of the parent compound's degradation, as summarized in the table below for related sulfonamides.

Table 1: Kinetic Parameters for the Photocatalytic Degradation of Parent Sulfonamides

| Parent Compound | Kinetic Model | Apparent Rate Constant (k_app) | Conditions | Source |

|---|---|---|---|---|

| Sulfisoxazole | Pseudo-first-order | 0.214 min⁻¹ | Chalcopyrite-activated PMS | mdpi.com |

| Sulfamethoxazole | Langmuir-Hinshelwood | k = 1.3941 mg L⁻¹ min⁻¹ | N-doped TiO₂ / Visible Light | science.gov |

| Sulfamethoxazole | Pseudo-first-order (L-H model) | Not specified | TiO₂ / UV | researchgate.net |

Identification and Comprehensive Characterization of Subsequent Degradation Products

The complete mineralization of this compound involves the breakdown of the isoxazole ring into smaller, non-toxic molecules. Following the initial formation from sulfisoxazole, this intermediate undergoes further oxidation. The high-resolution mass spectrometry techniques used to identify degradation products indicate that the pathways involve further hydroxylation and oxidation. mdpi.comresearchgate.net

The key step in its ultimate degradation is the cleavage of the isoxazole ring itself. The weak N-O bond is a likely point of initial attack, leading to ring-opening. benthamdirect.comwikipedia.org This process transforms the cyclic structure into linear, aliphatic compounds. While the specific step-by-step pathway from this compound is not fully elucidated in the literature, based on the degradation of similar heterocyclic structures, the subsequent products are expected to be simple organic acids, aldehydes, and ketones. These smaller molecules are then more readily mineralized to carbon dioxide (CO₂), water (H₂O), and inorganic ions like nitrate (B79036) (NO₃⁻) and sulfate (B86663) (SO₄²⁻) from the original parent molecule. researchgate.net

Table 2: Potential Subsequent Degradation Products from the Isoxazole Moiety

| Product Type | Description | Formation Pathway | Source |

|---|---|---|---|

| Ring-Opened Aliphatic Compounds | Linear organic molecules resulting from the cleavage of the isoxazole ring. | Oxidative attack (e.g., by •OH) on the N-O or C=C bond of the isoxazole ring. | rsc.orgbenthamdirect.com |

| Simple Organic Acids | e.g., Acetic acid, Formic acid. | Further oxidation of the aliphatic chains and functional groups from ring-opening. | nrel.gov |

| Aldehydes | e.g., Acetaldehyde. | Intermediate products from the oxidation of the methyl groups or ring fragments. | nrel.gov |

| Mineralization Products | CO₂, H₂O, NO₃⁻ | Complete oxidation of all organic intermediates. | researchgate.net |

Future Research Directions and Open Questions in 3,4 Dimethylisoxazol 5 Ol Chemistry

Exploration of Unconventional Synthetic Routes and Methodologies

Current synthetic strategies for 3,4-Dimethylisoxazol-5-ol and its parent 3-hydroxyisoxazole scaffold often rely on classical cyclocondensation reactions. One common method involves the reaction of a β-keto ester, such as 3-hydroxy-2,4-pentanedione, with hydroxylamine (B1172632). researchgate.net However, this approach can be complicated by the formation of isomeric 5-isoxazolone byproducts, necessitating careful control of pH and temperature to ensure regiochemical fidelity. researchgate.net Alternative routes include the diazotization-hydrolysis of 5-amino-3,4-dimethylisoxazole (B17700).

Future research should pivot towards more innovative and sustainable synthetic methodologies. Open questions in this area include:

Flow Chemistry: Can microreactor technology be employed to safely and efficiently control the exothermic nature of cyclization reactions, minimize byproduct formation, and allow for seamless, scalable production? The precise control over reaction parameters like temperature and residence time could significantly improve yields and purity.

Photocatalytic Synthesis: Could visible-light photocatalysis be used to construct the isoxazole (B147169) ring from simpler, readily available precursors? This approach aligns with the principles of green chemistry by minimizing waste and using light as a traceless reagent.

Enzymatic Synthesis: The exploration of biocatalysts for the stereoselective synthesis of functionalized isoxazoles is a nascent field. Identifying or engineering enzymes capable of catalyzing the key bond-forming reactions could provide a highly efficient and environmentally benign route to chiral derivatives of this compound.

Novel Cycloaddition Strategies: While cycloadditions are known, further research into unconventional cycloaddition partners or catalysts could yield novel pathways. For instance, adapting techniques like the Cadogan deoxygenative cyclization, used for creating linked bi-heterocycles, might offer new entries to complex isoxazole-containing systems. niscpr.res.in

Deeper Mechanistic Understanding of Complex Reactivity Patterns

The reactivity of this compound is known to include oxidation, reduction, and substitution, but detailed mechanistic studies for many of its transformations are still required. The weak N-O bond, a characteristic feature of the isoxazole ring, predisposes it to ring-cleavage reactions, which can be exploited for further synthetic utility. rsc.org

Key areas for future mechanistic investigation are:

Hypervalent Iodine Chemistry: The reactivity of related compounds like 4-iodo-3,5-dimethylisoxazole in forming aryl-iodonium salts suggests a rich area for exploration. acs.org A deeper understanding of the formation and reactivity of such λ³-iodane intermediates could lead to novel C-C and C-heteroatom bond-forming reactions under transition-metal-free conditions. acs.org

Asymmetric Catalysis: For reactions involving the pro-chiral centers of this compound derivatives, the development of asymmetric catalytic systems is crucial. Investigating the transition states of reactions catalyzed by bifunctional catalysts, which can stabilize charged intermediates, could provide insights for designing highly enantioselective transformations. core.ac.uk

Ring-Opening and Rearrangement Cascades: Under what specific thermal, photochemical, or catalytic conditions can the isoxazole ring of this compound be controllably opened to yield other valuable heterocyclic or acyclic structures? A thorough mechanistic study of these pathways is essential for harnessing its full synthetic potential.

Advanced Applications of Computational Modeling to Predict Novel Behavior

Computational modeling has already proven valuable in predicting the biological interactions of isoxazole analogs. Molecular docking studies have been used to model the binding of isoxazole derivatives to various biological targets, including GABAA receptors, BET bromodomains, COX enzymes, and dihydropteroate (B1496061) synthase (DHPS). acs.orgacs.orgnih.govnih.govresearchgate.net These studies help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. acs.orgnih.gov

The next frontier lies in using computational tools for purposes beyond biological docking:

Reaction Prediction and Mechanism Elucidation: Can density functional theory (DFT) and other advanced computational methods be used to accurately predict the outcomes of unknown reactions involving this compound? Modeling transition states and reaction pathways could help explain observed regioselectivity and predict the feasibility of novel, untested transformations.

Spectroscopic Property Prediction: Accurately calculating NMR, IR, and UV-Vis spectra for proposed intermediates and products would be an invaluable tool for characterizing complex reaction mixtures and confirming structural assignments.

Materials Property Simulation: For its potential use in materials science, computational models could predict key properties like charge transport characteristics, band gaps, and photoluminescent behavior, thereby accelerating the discovery of new functional materials.

Integration of this compound into Emerging Materials Science Paradigms

While this compound has been noted for its use in developing new materials, its full potential remains largely untapped. The isoxazole ring is an electron-rich aromatic system, a feature that can be exploited in various materials science contexts. rsc.org Related isoxazole compounds are already being considered for applications in advanced materials. bldpharm.com

Future research should focus on integrating this compound into specific materials paradigms:

Organic Electronics: Can derivatives of this compound serve as building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs)? Its heterocyclic structure could be functionalized to tune electronic properties and promote desired intermolecular packing in thin films.

Metal-Organic Frameworks (MOFs): The hydroxyl and nitrogen atoms of the isoxazole ring are potential coordination sites for metal ions. Can this compound or its functionalized analogs be used as organic linkers to construct novel MOFs with tailored porosity for gas storage or catalysis?

Aggregation-Induced Emission (AIE) Materials: By incorporating rotors and bulky groups onto the isoxazole core, it may be possible to design molecules that exhibit AIE. Such materials are highly sought after for applications in bio-imaging, chemical sensing, and solid-state lighting.

Role of this compound in Advanced Oxidation Processes Beyond Current Scope

Research has identified this compound as a key intermediate in the photocatalytic degradation of sulfisoxazole (B1682709) (a sulfa drug containing the 3,4-dimethylisoxazole moiety) in the presence of TiO₂. researchgate.net The degradation pathway involves the cleavage of the sulfonamide S-N bond, releasing the isoxazole derivative, which is then further oxidized. researchgate.netresearchgate.net

This opens up several avenues for future investigation:

Probing AOP Mechanisms: Could this compound be used as a probe molecule to study the mechanisms of other advanced oxidation processes (AOPs), such as ozonation, Fenton, or persulfate-based oxidation? Its degradation kinetics and byproduct formation could provide valuable insights into the reactive species involved in these processes.

Comparative Degradation Studies: How does the degradation of this compound itself proceed under various AOP conditions? Understanding its stability and transformation products is crucial, especially given its origin as a breakdown product of certain pharmaceuticals.

Toxicity of Transformation Products: A critical and often overlooked area is the assessment of the byproducts formed from the AOP treatment of this compound. Future research must evaluate the potential environmental impact and toxicity of these secondary pollutants.

Comparative Chemical Research with Related Isoxazole Analogs and Heterocycles

The chemical space around this compound is vast, encompassing a wide range of isoxazole analogs and other five-membered heterocycles. nih.govscholarsresearchlibrary.com Comparative studies are essential to contextualize its properties and identify where it offers unique advantages. Structure-activity relationship (SAR) studies on related series have already demonstrated that small changes, such as the position or nature of substituents, can dramatically alter biological activity. rsc.orgacs.orgnih.gov For example, studies on isoxazole-based BET inhibitors showed that adding dimethyl substituents can be more potent than unsubstituted analogs. acs.orgnih.gov

Open questions for comparative research include:

Reactivity and Synthetic Accessibility: How does the reactivity of the hydroxyl group and the stability of the ring in this compound compare to other isomers, such as 3,5-dimethylisoxazol-4-ol (B1375016) or isoxazoles with different alkyl or aryl substituents? A systematic comparison of synthetic routes could reveal the most efficient pathways for different substitution patterns.

Physicochemical Properties: How do the methyl groups at the C3 and C4 positions influence key properties like pKa, solubility, lipophilicity, and crystal packing compared to other analogs? These parameters are critical for applications in both medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dimethylisoxazol-5-ol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of isoxazole derivatives often involves cyclocondensation reactions using hydroxylamine derivatives and diketones. For 3,4-dimethyl analogs, refluxing in ethanol or THF with catalytic acid (e.g., acetic acid) is common. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of precursors) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements are achieved by inert atmosphere (N₂/Ar) to prevent oxidation and slow cooling for better crystallization .

Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) be effectively employed to characterize this compound?